REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([C:10]#[N:11])[C:5](O)=[N:6][C:7]=1[CH3:8].[ClH:13]>P(Cl)(Cl)(Cl)=O.CN(C)C=O>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([C:10]#[N:11])[C:5]([Cl:13])=[N:6][C:7]=1[CH3:8]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=NC1C)O)C#N)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is then stirred at ambient temperature for about five hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid is then dried under reduced pressure at about 60° C
|
Type
|
DISSOLUTION
|
Details
|
The solid is then dissolved in 25 mL of phosphorus oxychloride
|
Type
|
ADDITION
|
Details
|
two drops of N,N-dimethylformamide are added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux where it
|
Type
|
STIRRING
|
Details
|
is stirred for about 18 hours
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
After this time, the reaction mixture is poured into 600 mL of ice containing about two mL of concentrated hydrochloric acid
|
Type
|
STIRRING
|
Details
|
The mixture is stirred until the ice
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at about 60° C.
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=NC1C)Cl)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |